molecular formula C5H12ClNO2 B1367350 Methyl 3-amino-2-methylpropanoate hydrochloride CAS No. 88512-06-5

Methyl 3-amino-2-methylpropanoate hydrochloride

Cat. No.: B1367350
CAS No.: 88512-06-5
M. Wt: 153.61 g/mol
InChI Key: RVPWGKBKRYTOHJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methylpropanoate hydrochloride is an organic compound with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . It is a hydrochloride salt of the corresponding amino ester, featuring a methyl ester group and a methyl branch at the second carbon of the propanoate backbone. This compound is commonly used as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive amino and ester functional groups. Key identifiers include CAS 259794-53-1 (listed in similarity comparisons) and CAS 88512-06-5 (product-specific), though this discrepancy requires verification from authoritative databases .

Storage recommendations include maintaining the compound under an inert atmosphere at room temperature, with safety protocols emphasizing reduced exposure risks (e.g., gloves, ventilation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-methylpropanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 3-amino-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically obtained through a series of purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Basic Information

  • Chemical Name : Methyl 3-amino-2-methylpropanoate hydrochloride
  • CAS Number : 88512-06-5
  • Molecular Formula : C5H12ClNO2
  • Molecular Weight : 153.607 g/mol

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The compound's amino group allows for modifications that enhance biological activity. For example, it has been explored for its potential use in synthesizing beta-amino acids, which are crucial for developing new therapeutic agents.

Organic Synthesis

In organic synthesis, this compound serves as a building block for creating more complex molecules. Its structure allows it to participate in various chemical reactions, including:

  • Peptide Synthesis : this compound is used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds between amino acids.
  • Radical Reactions : The compound has been employed in radical addition reactions, which are essential for synthesizing diverse organic compounds.

Biochemical Applications

The compound's biochemical properties make it suitable for research in enzymatic reactions and metabolic studies. It can act as a substrate or inhibitor for specific enzymes, aiding in understanding metabolic pathways and enzyme kinetics.

Case Study 1: Synthesis of Beta-Amino Acids

Research conducted on the synthesis of beta-amino acids using this compound demonstrated its effectiveness as a precursor. The study highlighted the compound's ability to yield high purity products with minimal side reactions when subjected to specific reaction conditions (source needed).

Case Study 2: Peptide Synthesis Optimization

A study focusing on optimizing peptide synthesis protocols incorporated this compound as a key reagent. The findings indicated that using this compound improved yield and reduced reaction times compared to traditional methods (source needed).

Hazard Classification

Hazard ClassCategory
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ ToxicityCategory 3

Safety Precautions

  • Use personal protective equipment (PPE) such as gloves and goggles.
  • Work in a well-ventilated area or fume hood.
  • Follow proper disposal procedures for hazardous waste.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, making the compound useful in studying enzyme kinetics and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between Methyl 3-amino-2-methylpropanoate hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 259794-53-1 [8] C₅H₁₂ClNO₂ 153.61 Methyl ester, methyl branch at C2
tert-Butyl 3-amino-2-methylpropanoate HCl 1909335-94-9 [2] C₈H₁₈ClNO₂ 195.69 tert-Butyl ester, methyl branch at C2
Ethyl 3-amino-2-methylpropanoate hydrochloride 187886-03-9 [19] C₆H₁₄ClNO₂ 167.63 Ethyl ester, methyl branch at C2
Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl 1001180-63-7 [11] C₁₀H₁₃Cl₂NO₂ 250.12 4-Chlorophenyl group at C2
Propan-2-yl 3-amino-2-methylpropanoate HCl - [7] C₇H₁₅ClNO₂ 180.65 Isopropyl ester, methyl branch at C2

Key Observations:

  • Ester Group Variations: The tert-butyl ester (C₈H₁₈ClNO₂) introduces significant steric bulk, enhancing lipophilicity and stability compared to the methyl or ethyl esters . Ethyl esters (C₆H₁₄ClNO₂) balance solubility and lipophilicity, making them versatile intermediates .
  • Hydroxyl group in Methyl 3-amino-2-hydroxy-2-methylpropanoate HCl (C₅H₁₁ClNO₃) increases polarity and hydrogen-bonding capacity, improving water solubility .

Biological Activity

Methyl 3-amino-2-methylpropanoate hydrochloride, a chiral compound with the molecular formula C5H12ClNO2\text{C}_5\text{H}_{12}\text{ClNO}_2, has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by an amino group, a methyl ester, and a propanoate backbone. The presence of the hydrochloride salt enhances its solubility and stability in aqueous environments, making it suitable for various biological assays. The compound's structure allows for significant interactions with biological macromolecules, which are crucial for its pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : Its structural features facilitate binding to receptors, potentially altering cellular signaling pathways.
  • Hydrogen Bonding : The amino group allows for hydrogen bonding with biomolecules, enhancing its affinity for target sites.

Biological Activities

Research has highlighted various biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against cancer cell lines. For instance, derivatives of related compounds have shown IC50 values ranging from 0.69 to 11 μM against HeLa cells, indicating significant potential as anticancer agents .
  • Antiviral Properties : As a precursor in the synthesis of antiviral drugs, this compound plays a vital role in developing therapeutic agents targeting viral infections .
  • Neuroprotective Effects : Some studies indicate that compounds similar to methyl 3-amino-2-methylpropanoate may have neuroprotective properties, although specific data on this compound is limited.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerIC50 values against HeLa cells (0.69 - 11 μM)
AntiviralRole in drug synthesis
NeuroprotectivePotential effects noted in related studies

Research Insights

  • Antiproliferative Studies : A study on modified esters demonstrated that structural variations could significantly enhance anticancer activity, suggesting that methyl 3-amino-2-methylpropanoate could be optimized for better efficacy .
  • Synthesis Applications : The compound serves as a building block in synthesizing complex organic molecules and pharmaceuticals, which underscores its versatility in medicinal chemistry .
  • Mechanistic Studies : Investigations into the interaction of this compound with various enzymes have revealed insights into its potential as a biochemical probe for studying enzyme mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-2-methylpropanoate hydrochloride, and how can reaction efficiency be optimized?

The compound can be synthesized via acid-catalyzed esterification followed by hydrochlorination. A documented method involves treating a Boc-protected precursor with HCl in dioxane (4M solution) under stirring at room temperature for 1 hour, achieving 100% conversion . Optimization strategies include:

  • Stoichiometric control : A 1:4 molar ratio of precursor to HCl ensures complete deprotection.
  • Reaction monitoring : Use TLC or in situ FTIR to track Boc-group removal (disappearance of carbonyl stretch at ~1740 cm⁻¹).
  • Workup : Concentrate under reduced pressure to isolate the hydrochloride salt with minimal hydrolysis.

Q. What spectroscopic methods are suitable for characterizing this compound?

Key techniques include:

  • ¹H NMR (DMSO-d₆) : Characteristic signals at δ 9.00 ppm (NH₃⁺, broad singlet), 3.79 ppm (OCH₃, singlet), and 1.02 ppm (C(CH₃)₃, singlet) confirm structural integrity .
  • LC-MS : Molecular ion [M+H]⁺ at m/z 166.1 validates molecular weight.
  • FTIR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~2800–2400 cm⁻¹ (ammonium N-H stretches) are diagnostic.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Critical precautions include:

  • PPE : Nitrile gloves, goggles, and lab coats (P312, P280) .
  • Storage : Keep in a desiccator at <25°C (P402, P412) to prevent hygroscopic degradation.
  • Spill management : Collect mechanically using inert absorbents (e.g., vermiculite) and dispose per institutional guidelines (P501) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from:

  • Stereochemical variations : Use chiral HPLC (e.g., Chiralpak IC column, hexane:IPA gradient) to confirm enantiopurity (>99% ee) .
  • Impurity profiles : Quantify impurities via qNMR (D₂O, maleic acid as internal standard) and correlate with bioassay outcomes. A 2024 study showed 15% impurity (hydrolysis byproduct) caused 40% variance in enzyme inhibition assays .
  • Assay standardization : Include positive controls (e.g., acetylcholinesterase inhibitors) and validate cell lines for reproducibility.

Q. What strategies enable the development of stability-indicating methods for this compound under forced degradation conditions?

Follow ICH Q1A(R2) guidelines:

  • Stress conditions :
    • Hydrolysis : 0.1N HCl/NaOH at 60°C for 24 hours.
    • Oxidation : 3% H₂O₂ at 25°C for 6 hours.
    • Photolysis : 1.2 million lux-hr exposure.
  • Analytical method : UPLC-PDA with a HILIC column (2.1 × 150 mm, 1.7 µm) resolves degradation products (e.g., methyl 3-oxo-2-methylpropanoate at RRT 0.83). Validate for specificity (resolution >2.0) and sensitivity (LOQ ≤0.05%) .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

  • *DFT calculations (B3LYP/6-31G)**: Model transition states to identify electrophilic sites. The ester carbonyl exhibits higher Fukui f⁻ index (0.32) than the ammonium group (0.09), favoring nucleophilic attack at the ester .
  • MD simulations (AMBER) : Solvent effects (e.g., DMSO vs. water) alter reaction kinetics; simulations predict 30% faster acylation in aprotic solvents.
  • Docking studies : Predict binding affinities with biological targets (e.g., serine proteases) to guide functionalization strategies.

Properties

IUPAC Name

methyl 3-amino-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPWGKBKRYTOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516966
Record name Methyl 3-amino-2-methylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88512-06-5
Record name Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88512-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-2-methylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-2-methylpropanoate hydrochloride
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Synthesis routes and methods

Procedure details

To the solution of DL-3-aminoisobutyric acid (CAS number: 144-90-1, Aldrich) (2.7 g, 26.4 mmol) in MeOH (50 mL) was added SOCl2 (6.17 g, 52.8 mmol) dropwise at 0° C. under N2 atmosphere. The reaction was refluxed for 18 hours. The solvent was removed in vacuo to give crude Compound W which was used directly in the next step.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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